molecular formula C4H9IO2S B1529778 1-Iodo-3-methanesulfonylpropane CAS No. 1339388-73-6

1-Iodo-3-methanesulfonylpropane

Cat. No.: B1529778
CAS No.: 1339388-73-6
M. Wt: 248.08 g/mol
InChI Key: IVFMJYBWFQMABO-UHFFFAOYSA-N
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Description

1-Iodo-3-methanesulfonylpropane (CAS 1339388-73-6) is a chemical compound with the molecular formula C4H9IO2S and a molecular weight of 248.08 g/mol . This reagent is a valuable bifunctional building block in organic synthesis, featuring both a reactive iodoalkyl chain and a robust methanesulfonyl group. Its primary research value lies in its application in iodine-mediated radical reactions, where it can form covalent C-I bonds in key intermediates . The homolysis of this C-I bond can generate carbon-centered radicals, enabling various radical chain processes and facilitating the construction of new carbon-carbon bonds . This mechanism is fundamental for developing synthetic routes to complex molecules that are difficult to access through traditional ionic pathways. The methanesulfonyl (mesyl) group is a stable electron-withdrawing substituent that can influence the reactivity of the molecule and also serves as a protected sulfur functionality or a potential leaving group in subsequent transformations. The compound is typically supplied as a powder and should be stored at room temperature . Handling should be conducted with care as the compound carries the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not approved for use in humans or animals. It is available in various packaging options, from sample sizes to bulk quantities, and can often be produced to meet specific purity grades, including high-purity and ultra-high-purity forms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFMJYBWFQMABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339388-73-6
Record name 1-iodo-3-methanesulfonylpropane
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Derivatives and Analogues of 1 Iodo 3 Methanesulfonylpropane in Research

Design and Synthesis of Structurally Modified Analogues

The creation of novel molecules based on the 1-Iodo-3-methanesulfonylpropane scaffold is a key area of investigation. This involves strategic alterations to its chemical structure to fine-tune its properties for various research applications.

Alterations of the Alkyl Chain Length and Branching

The three-carbon propane (B168953) chain in this compound provides a versatile backbone that can be readily modified. Researchers can synthesize analogues with shorter or longer alkyl chains, such as ethanes or butanes, to investigate the impact of chain length on the molecule's properties. wikipedia.org Furthermore, introducing branching to the alkyl chain, creating isomers like 1-iodo-2-methyl-3-methanesulfonylpropane, allows for the exploration of steric effects on reactivity and biological interactions. wikipedia.org The synthesis of such haloalkanes can be achieved through methods like the reaction of an alcohol with a hydrohalic acid. savemyexams.com

Substituent Effects on the Sulfonyl Group

The methanesulfonyl group (-SO2CH3) is a critical component of the molecule, influencing its polarity and reactivity. Researchers can synthesize analogues with different substituents on the sulfur atom to modulate these characteristics. For instance, replacing the methyl group with larger alkyl groups or aromatic rings can alter the steric and electronic properties of the sulfonyl moiety. organic-chemistry.orgorganic-chemistry.org The synthesis of such sulfones can be achieved through various methods, including the reaction of alkyl halides with sulfinates. organic-chemistry.org

Introduction of Other Halogens or Heteroatoms

The iodine atom in this compound is a good leaving group in nucleophilic substitution reactions. nih.gov Replacing iodine with other halogens like bromine or chlorine allows for a systematic study of how the nature of the halogen affects reaction rates and potential biological activity. nih.govtutorchase.com Additionally, the introduction of other heteroatoms, such as oxygen or nitrogen, into the alkyl chain can lead to the creation of entirely new classes of compounds with distinct properties. For example, replacing the central carbon with an oxygen atom would yield a methoxy (B1213986) ether derivative. nih.gov

Exploration of Structure-Reactivity Relationships in Derivatives

A primary goal of synthesizing these analogues is to understand the relationship between their chemical structure and their reactivity. By systematically altering different parts of the molecule, researchers can deduce how specific structural features influence the molecule's behavior in chemical reactions. nih.gov For example, comparing the reaction rates of analogues with different halogens reveals the impact of the leaving group's ability on the reaction kinetics. nih.gov Similarly, modifying the substituents on the sulfonyl group can provide insights into how electronic effects are transmitted through the molecule.

Libraries of Analogues for High-Throughput Screening in Research

The development of diverse libraries of compounds based on the this compound scaffold is crucial for high-throughput screening (HTS) in drug discovery and other research areas. thermofisher.comnih.gov HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. thermofisher.comnih.gov By creating libraries with systematic variations in the alkyl chain, sulfonyl group, and halogen substituent, researchers can efficiently screen for molecules with specific properties. stanford.eduupenn.edunih.gov These libraries are often designed to have a broad range of physicochemical properties to maximize the chances of finding active compounds. thermofisher.com

Below is an interactive data table summarizing the structural modifications and their potential impact on the properties of this compound analogues.

Structural Modification Example Analogue Name Potential Impact on Properties
Alkyl Chain Elongation1-Iodo-4-methanesulfonylbutaneAltered lipophilicity and steric hindrance
Alkyl Chain Branching1-Iodo-2-methyl-3-methanesulfonylpropaneIncreased steric bulk near the reaction center
Sulfonyl Group Substitution1-Iodo-3-(ethanesulfonyl)propaneModified electronic and steric properties of the sulfonyl group
Halogen Substitution1-Bromo-3-methanesulfonylpropaneAltered leaving group ability and reaction kinetics
Heteroatom Introduction1-Iodo-3-methoxypropaneChanged polarity and potential for hydrogen bonding

Applications of 1 Iodo 3 Methanesulfonylpropane in Advanced Organic Synthesis

As a Building Block (Synthon) in Complex Molecule Synthesis

Theoretically, 1-iodo-3-methanesulfonylpropane is an attractive synthon for introducing a 3-(methylsulfonyl)propyl group into a molecule. The iodo group serves as a good leaving group for nucleophilic substitution reactions, while the methanesulfonyl group can act as a polar, hydrogen bond-accepting functionality, or potentially as a precursor to other functional groups.

Formation of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Alkyl iodides are common electrophiles in such reactions, reacting with a variety of carbon nucleophiles. In principle, this compound could be employed in coupling reactions with organometallic reagents (e.g., Grignard, organocuprates) or in the alkylation of enolates and other stabilized carbanions. However, specific examples of such reactions utilizing this compound are not readily found in the current body of scientific literature.

Formation of Carbon-Heteroatom Bonds

The introduction of heteroatoms is crucial for tuning the physicochemical properties of organic molecules. This compound would be expected to readily undergo nucleophilic substitution with various heteroatom nucleophiles.

Table 1: Potential Carbon-Heteroatom Bond Forming Reactions with this compound

NucleophileResulting Functional GroupPotential Application
Amine (R-NH₂)Secondary or Tertiary AmineIntroduction of a basic, polar side chain
Thiol (R-SH)ThioetherModification of cysteine residues in peptides
Alcohol/Phenol (R-OH)EtherLinker in drug discovery
Azide (N₃⁻)Alkyl AzidePrecursor to amines via reduction

Despite these plausible reactions, which are fundamental in organic chemistry, documented instances specifically employing this compound are conspicuously absent from published research.

Utility in the Preparation of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Alkyl dihalides or molecules with two distinct reactive sites are often used in their synthesis. The structure of this compound, with its iodo and methanesulfonyl groups, could theoretically be exploited for the construction of heterocyclic rings. For instance, sequential reactions with a dinucleophile could lead to the formation of various saturated heterocycles. Nevertheless, the scientific literature does not provide concrete examples of its use in the synthesis of piperidines, pyrrolidines, or other heterocyclic systems.

Role in Natural Product Synthesis and Medicinal Chemistry Scaffolds

Natural products often serve as inspiration for the development of new drugs. The incorporation of unique fragments is a key strategy in medicinal chemistry. The 3-(methylsulfonyl)propyl moiety could be a valuable addition to a pharmacophore, potentially influencing solubility, metabolic stability, and receptor binding. While the synthesis of various medicinal scaffolds often involves the introduction of sulfone-containing side chains, there is no specific evidence in the literature pointing to the use of this compound as the reagent of choice for this purpose.

Employment as a Reagent in Functional Group Interconversions

The methanesulfonyl group is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can be involved in functional group interconversions. For example, reductive desulfonylation can be used to remove the sulfonyl group, effectively making the 3-(methylsulfonyl)propyl group a masked propyl group. Again, the literature lacks specific examples of such transformations involving this compound.

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Iodo-3-methanesulfonylpropane, with the chemical formula C₄H₉IO₂S, NMR is crucial for confirming the connectivity of the propyl chain and the positions of the iodo and methanesulfonyl substituents.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms within a molecule. In this compound, three distinct signals corresponding to the three methylene (B1212753) groups (-CH₂-) and one signal for the methyl group (-CH₃) of the methanesulfonyl moiety are expected. The chemical shift (δ) of these signals is influenced by the electronegativity of adjacent atoms and functional groups.

The methylene group attached to the highly electronegative iodine atom (I-CH₂-) would be expected to resonate at a downfield chemical shift, typically in the range of δ 3.1-3.3 ppm. uwimona.edu.jm The methylene group adjacent to the electron-withdrawing sulfonyl group (-SO₂-CH₂-) would also experience a downfield shift, generally appearing around δ 3.0-3.5 ppm. The central methylene group (-CH₂-CH₂-CH₂-), being shielded relative to the other two, would appear at a more upfield position, likely in the range of δ 2.0-2.5 ppm. The methyl protons of the methanesulfonyl group (CH₃-SO₂-) are anticipated to produce a singlet peak, as they have no adjacent protons, in the region of δ 2.8-3.0 ppm. nih.gov

The splitting pattern of the signals, governed by spin-spin coupling, would provide further structural confirmation. The signals for the adjacent methylene groups would be expected to appear as triplets due to coupling with their two neighboring protons (n+1 rule).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
I-CH₂ -3.1 - 3.3Triplet
-CH₂-CH₂ -CH₂-2.0 - 2.5Multiplet (Quintet)
-SO₂-CH₂ -3.0 - 3.5Triplet
CH₃ -SO₂-2.8 - 3.0Singlet

Note: This table is based on general principles and data from related compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, four distinct signals are expected, one for each of the four carbon atoms.

The carbon atom bonded to the iodine (I-C H₂-) is expected to have a chemical shift in the range of δ 5-15 ppm. docbrown.info The carbon adjacent to the sulfonyl group (-SO₂-C H₂-) would be significantly deshielded and appear downfield, likely in the range of δ 50-60 ppm. The central carbon of the propyl chain (-CH₂-C H₂-CH₂-) would resonate at an intermediate chemical shift, estimated to be around δ 25-35 ppm. The methyl carbon of the methanesulfonyl group (C H₃-SO₂-) would typically appear in the range of δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
I-C H₂-5 - 15
-CH₂-C H₂-CH₂-25 - 35
-SO₂-C H₂-50 - 60
C H₃-SO₂-40 - 45

Note: This table is based on general principles and data from related compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the signals of the adjacent methylene groups of the propyl chain, confirming their connectivity. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the propyl chain and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This technique would be particularly useful in confirming the connectivity between the propyl chain and the methanesulfonyl group, by observing a correlation between the methyl protons and the carbon of the adjacent methylene group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The molecular weight of this compound is 248.08 g/mol . americanelements.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₄H₉IO₂S), HRMS would be able to confirm this exact formula, distinguishing it from other compounds with the same nominal mass. Predicted HRMS data for various adducts of this compound are available, for instance, the [M+H]⁺ ion is predicted at m/z 248.94408. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be invaluable for analyzing the purity of a this compound sample, separating it from any starting materials, byproducts, or degradation products. nih.govnih.gov The mass spectrometer would then provide molecular weight information for each separated component, aiding in their identification. In academic research, LC-MS is crucial for monitoring the progress of reactions that synthesize or utilize this compound and for ensuring the purity of the final product.

The fragmentation pattern in the mass spectrum would provide further structural clues. For iodoalkanes, a characteristic fragmentation is the loss of the iodine atom. jove.com For sulfones, cleavage of the carbon-sulfur bonds is common. cdnsciencepub.com Therefore, the mass spectrum of this compound would be expected to show a molecular ion peak and fragment ions corresponding to the loss of iodine, the methanesulfonyl group, and other smaller fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺247.93625
[M+H]⁺248.94408
[M+Na]⁺270.92602
[M-H]⁻246.92952

Source: PubChemLite uni.lu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for quantifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) often depends on the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

A hypothetical HPLC method for the purity assessment of this compound could be developed and validated according to established guidelines. The validation would ensure the method is specific, accurate, precise, and linear over a given concentration range.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

This method would be expected to yield a sharp, well-defined peak for this compound, allowing for its separation from potential impurities such as starting materials or by-products.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. These characteristics make UPLC particularly advantageous for the analysis of complex mixtures or when high throughput is required.

For this compound, a UPLC method would offer a more rapid and sensitive assessment of purity. The principles of separation remain the same as in HPLC, but the operational parameters are adjusted to leverage the benefits of the smaller particle size column.

Hypothetical UPLC Method Parameters:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Injection Volume 2 µL
Column Temperature 30 °C

The enhanced resolution of UPLC would be particularly useful in detecting and quantifying trace impurities that might not be resolved by HPLC.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For this compound, these techniques would provide definitive evidence for the presence of the methanesulfonyl and iodo functionalities.

Expected Vibrational Frequencies:

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Technique
Methanesulfonyl S=O Asymmetric Stretch~1350-1300IR (Strong)
S=O Symmetric Stretch~1150-1120IR (Strong)
S-C Stretch~800-700IR, Raman
Alkyl C-H Stretch~3000-2850IR, Raman
C-H Bend~1470-1370IR, Raman
Iodoalkane C-I Stretch~600-500IR (Strong), Raman

The presence of strong bands in the 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹ regions of the IR spectrum would be a clear indicator of the sulfone group. The C-I stretching vibration, typically appearing in the lower frequency region of the IR spectrum, would confirm the presence of the iodo group. Raman spectroscopy would be complementary, often providing stronger signals for the symmetric vibrations and the S-C bond.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

As no experimental crystal structure for this compound is publicly available, we can only predict the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data:

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C-S, S=O, C-C, C-I
**Bond Angles (°) **O-S-O, C-S-C, C-C-C
Torsion Angles (°) Describing the conformation of the propyl chain

The crystallographic data would offer an unambiguous confirmation of the connectivity and stereochemistry of the molecule. Furthermore, it would reveal details about the packing of the molecules in the crystal lattice and any significant intermolecular forces, such as dipole-dipole interactions or weak hydrogen bonds, which influence the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies of 1 Iodo 3 Methanesulfonylpropane

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic properties and bonding nature of a molecule. However, specific computational research detailing the electronic structure of 1-Iodo-3-methanesulfonylpropane is not presently available.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the ground state properties of molecules. A typical DFT study of this compound would involve calculations to determine optimized molecular geometry, electronic energy, and the distribution of electron density. Key properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap would be calculated to provide insights into the molecule's reactivity and kinetic stability. However, no published studies present these DFT-derived data for this compound.

Ab Initio Methods for Energetic and Electronic Characterization

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of characterizing a molecule's energetic and electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed to calculate precise energies, electron correlation effects, and other electronic descriptors. Such ab initio characterizations for this compound have not been reported in the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propane (B168953) backbone in this compound suggests the existence of multiple conformational isomers. Conformational analysis would identify the most stable arrangements of the atoms in three-dimensional space and the energy barriers between them. Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions in different environments. At present, no conformational analysis or molecular dynamics simulation studies for this compound have been published.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) absorption spectra. The absence of such computational studies means that a theoretical benchmark for experimental spectroscopic data is not available.

Computational Modeling of Reaction Pathways and Transition States

Understanding the reactivity of this compound, particularly the cleavage of the carbon-iodine bond or reactions involving the sulfonyl group, would be facilitated by computational modeling. Such studies would map out the potential energy surfaces for various reaction pathways, identify the structures of transition states, and calculate activation energies. This information is crucial for predicting reaction mechanisms and kinetics. However, no computational research on the reaction pathways and transition states of this compound has been documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. To develop a QSAR model that includes this compound, data on a series of structurally related compounds and their corresponding activities would be required. This would involve calculating various molecular descriptors for each compound and then using statistical methods to find a correlation. There are currently no published QSAR studies that specifically include or focus on this compound.

Pharmacological Research and Biological Activity Profiling

Elucidation of Cellular and Molecular Targets in Biological Systems

Currently, there is no publicly available scientific literature that identifies the specific cellular or molecular targets of 1-Iodo-3-methanesulfonylpropane within biological systems. Extensive database searches did not yield any studies detailing its binding partners, signaling pathways, or other molecular interactions.

Investigation of Biological Mechanisms of Action (e.g., enzyme inhibition, receptor binding)

The biological mechanisms of action for this compound, including potential enzyme inhibition or receptor binding, have not been elucidated in the available scientific literature. Research into how this compound exerts any potential biological effects is not documented.

Studies on Metabolism and Metabolite Identification Pathways

There are no published studies on the metabolism of this compound. Consequently, its metabolic pathways and the identity of any potential metabolites remain unknown.

Preclinical Biological Screening and Lead Compound Identification in Drug Discovery

While general principles of preclinical screening and lead compound identification are well-established in drug discovery, there is no specific information available in the public domain regarding the inclusion of this compound in any such screening programs. Its potential as a lead compound for therapeutic development has not been reported.

Environmental Transformation and Degradation Pathways in Academic Research

Biodegradation Pathways and Microbial Interactions

Biodegradation is a critical process for the removal of organic chemicals from the environment, mediated by microorganisms such as bacteria and fungi. nih.gov The biodegradability of 1-Iodo-3-methanesulfonylpropane will be influenced by both the iodoalkane and the alkyl sulfonate components.

Research on linear alkylbenzene sulfonates (LAS) has shown that the alkyl chain is susceptible to microbial attack, often initiating with terminal oxidation followed by beta-oxidation. acs.orgnih.govnih.gov The presence of a sulfonate group can affect the rate and pathway of degradation. While branched alkylbenzene sulfonates are more resistant to biodegradation, linear alkyl chains, such as the propane (B168953) chain in this compound, are generally more readily degraded. mpob.gov.my

Functional Group Biodegradation Mechanism Environmental Conditions Key Microbial Processes
Alkyl SulfonateOxidation of the alkyl chainAerobicTerminal oxidation, Beta-oxidation
IodoalkaneDehalogenationAerobic and AnaerobicReductive and oxidative dehalogenation

Hydrolytic Stability and Environmental Persistence Studies

Hydrolysis is a chemical transformation process where a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is a key factor in its environmental persistence. researchgate.net

The carbon-iodine bond in iodoalkanes is generally more susceptible to hydrolysis than carbon-chlorine or carbon-bromine bonds. This nucleophilic substitution reaction results in the replacement of the iodine atom with a hydroxyl group, forming an alcohol (in this case, 3-methanesulfonylpropan-1-ol) and hydroiodic acid. The rate of this reaction is influenced by pH and temperature.

Alkyl sulfonates are generally considered to be hydrolytically stable under typical environmental conditions. The sulfur-carbon bond is resistant to cleavage by water. Therefore, the primary point of hydrolytic instability in this compound is the C-I bond. The persistence of this compound in the environment will be influenced by the rate of this hydrolytic degradation, alongside photochemical and biological degradation processes.

Functional Group Susceptibility to Hydrolysis Primary Hydrolysis Product
IodoalkaneSusceptible3-Methanesulfonylpropan-1-ol
Alkyl SulfonateGenerally stableNot applicable under normal environmental conditions

Identification and Characterization of Environmental Transformation Products

The degradation of this compound in the environment will lead to the formation of various transformation products. usgs.gov The nature of these products will depend on the dominant degradation pathway.

Photochemical degradation in aquatic environments is expected to initially yield a 3-methanesulfonylpropyl radical and an iodine radical . These highly reactive species will quickly react with other molecules in the surrounding environment.

Biodegradation of the alkyl chain could lead to the formation of shorter-chain sulfonated acids. Microbial cleavage of the C-I bond would produce 3-methanesulfonylpropane and iodide.

Hydrolysis will result in the formation of 3-methanesulfonylpropan-1-ol .

Further degradation of these initial transformation products can occur, leading to a complex mixture of smaller, more polar compounds, and ultimately, mineralization to carbon dioxide, water, sulfate, and iodide under favorable conditions. Advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry are crucial for the identification of such transformation products in environmental samples. nih.gov

Degradation Pathway Initial Transformation Products
Photochemical Degradation3-Methanesulfonylpropyl radical, Iodine radical
Biodegradation3-Methanesulfonylpropane, Iodide, Shorter-chain sulfonated acids
Hydrolysis3-Methanesulfonylpropan-1-ol

Mechanistic Toxicology and Safety Research of 1 Iodo 3 Methanesulfonylpropane

Mechanisms of Cellular and Organ Toxicity

The cellular and organ toxicity of 1-Iodo-3-methanesulfonylpropane is primarily attributed to its chemical structure, which classifies it as an alkylating agent. Alkylating agents exert cytotoxic effects by covalently attaching an alkyl group to various biological macromolecules, most notably DNA, but also RNA and proteins. nih.govnih.gov This process of alkylation can disrupt the normal function of these molecules, leading to cellular damage and death. nursingcenter.com

The key structural features of this compound contributing to its reactivity are the methanesulfonyl group (-SO₂CH₃) and the terminal iodo group (-I). The methanesulfonyl group is strongly electron-withdrawing, which induces a partial positive charge on the adjacent carbon atoms of the propane (B168953) chain. The iodide ion is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack by biological molecules. youtube.com

The primary mechanism of toxicity involves the alkylation of DNA. oncohemakey.com By reacting with nucleophilic sites on DNA bases, such as the N7 position of guanine, this compound can form DNA adducts. oncohemakey.commdpi.com The formation of these adducts can interfere with DNA replication and transcription. nih.gov If the damage is extensive and overwhelms the cell's DNA repair mechanisms, it can trigger programmed cell death, or apoptosis. nih.govmdpi.com This prevents the proliferation of cells with damaged genetic material. Bifunctional alkylating agents can cross-link DNA strands, which is a particularly severe form of damage. nih.govwikipedia.org While this compound is a monofunctional agent, the DNA adducts it forms can still lead to single-strand breaks and mutations if not properly repaired. nih.gov

Toxicants can induce cellular damage through various mechanisms, including the overproduction of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction. nih.gov Alkylation of proteins can inhibit critical enzyme functions and disrupt cellular signaling pathways, further contributing to cytotoxicity. The specific organ toxicity of such compounds often relates to their distribution and metabolism within the body, with rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, being particularly vulnerable to the effects of DNA-damaging agents. nih.govnursingcenter.com

Genotoxicity and Mutagenicity Mechanisms

The genotoxicity of this compound stems directly from its ability to act as an alkylating agent. Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, and is a key mechanism underlying carcinogenesis. wikipedia.org The electrophilic nature of this compound allows it to react with nucleophilic centers in the DNA molecule, leading to the formation of covalent adducts. oncohemakey.comwikipedia.org

These DNA alkylation events are the primary mechanism of mutagenicity. mdpi.com For instance, alkylation at the O6-position of guanine is a particularly mutagenic lesion, as it can cause mispairing with thymine instead of cytosine during DNA replication. mdpi.comnih.gov If this mispairing is not corrected by DNA repair systems, it results in a permanent G:C to A:T transition mutation in the subsequent round of replication. nih.gov Damage to DNA can also occur through the generation of abasic sites or DNA strand breaks. nih.gov

Research into Irritation and Sensitization Mechanisms

Chemical irritants can induce local inflammation through direct damage to skin cells, leading to the release of inflammatory mediators. nih.gov The reactivity of this compound suggests it could act as a skin irritant by alkylating proteins and other macromolecules in the epidermis, triggering a damage response.

Skin sensitization, or allergic contact dermatitis, is an immune-mediated response. The mechanism for small reactive chemicals like this compound involves its function as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

The sensitization process occurs in two phases:

Induction Phase: Upon initial skin contact, the electrophilic this compound can penetrate the stratum corneum and covalently bind to skin proteins, forming hapten-protein conjugates. These modified proteins are recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells. The APCs process the conjugates and migrate to the local lymph nodes, where they present the haptenated peptides to naive T-lymphocytes, leading to the proliferation of allergen-specific memory T-cells.

Elicitation Phase: Upon subsequent exposure to the same chemical, even at lower concentrations, the sensitized individual mounts a more rapid and robust inflammatory response. The circulating memory T-cells recognize the hapten-protein conjugates presented by APCs in the skin, leading to the release of cytokines and recruitment of other inflammatory cells, which manifests as the clinical signs of allergic contact dermatitis.

This mechanism is common for many reactive, electrophilic organic chemicals.

Investigation of Metabolic Activation and Detoxification Pathways

The metabolism of xenobiotics like this compound typically involves pathways that either detoxify the compound or, in some cases, activate it to a more reactive form. Given its inherent reactivity as an alkylating agent, the primary metabolic route is expected to be detoxification.

The principal detoxification pathway for electrophilic compounds is conjugation with glutathione (GSH). xcode.lifemdpi.com This reaction is a crucial step in Phase II metabolism and can occur spontaneously or be catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). youtube.comxcode.life The nucleophilic thiol group of glutathione attacks the electrophilic carbon of this compound, displacing the iodide leaving group. youtube.com

This conjugation reaction results in the formation of a more water-soluble and less toxic glutathione S-conjugate. mdpi.com This conjugate is generally not reactive with cellular macromolecules. nih.gov Following its formation, the glutathione conjugate can be further processed through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate, to form a mercapturic acid. youtube.comxcode.life Mercapturic acids are highly water-soluble and can be readily excreted from the body, primarily in the urine. xcode.life

While some haloalkanes can undergo metabolic activation by cytochrome P450 enzymes or through GSH conjugation to form more toxic intermediates, the primary role of GSH conjugation for a direct-acting alkylating agent like this compound is cellular protection. nih.govnih.gov Depletion of cellular glutathione stores by high exposure to such chemicals can, however, impair this detoxification capacity and increase the risk of cellular toxicity.

Comparative Mechanistic Safety Studies with Related Organosulfur Compounds

While direct comparative studies involving this compound are limited, its mechanistic safety profile can be inferred by comparing it to other well-studied alkylating agents, particularly other alkyl sulfonates and haloalkanes.

Comparison with Alkyl Methanesulfonates: Alkyl methanesulfonates, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), are potent monofunctional alkylating agents widely used in genetic research for their mutagenic properties. who.intresearchgate.netnih.gov Like this compound, their toxicity is driven by the alkylation of DNA. researchgate.net The primary difference in reactivity lies in the leaving group. The methanesulfonate group in MMS and EMS is a good leaving group, similar to the iodide in this compound. Therefore, the mechanisms of genotoxicity—inducing point mutations through DNA adduct formation—are expected to be highly similar. who.intresearchgate.net

CompoundClassPrimary Mechanism of ToxicityLeaving Group
This compound Iodoalkane / Alkyl SulfoneDNA Alkylation (SN2 reaction)Iodide (-I)
Methyl Methanesulfonate (MMS) Alkyl MethanesulfonateDNA Alkylation (SN2 reaction)Methanesulfonate (-OSO₂CH₃)
Ethyl Methanesulfonate (EMS) Alkyl MethanesulfonateDNA Alkylation (SN2 reaction)Methanesulfonate (-OSO₂CH₃)
1-Bromo-3-methanesulfonylpropane Bromoalkane / Alkyl SulfoneDNA Alkylation (SN2 reaction)Bromide (-Br)

Comparison based on the Halogen Leaving Group: The identity of the halogen atom significantly influences the reactivity of haloalkanes as alkylating agents. The reactivity generally follows the order: I > Br > Cl > F, which corresponds to the stability of the resulting halide anion (i.e., iodide is the best leaving group).

This compound vs. 1-Bromo-3-methanesulfonylpropane: this compound is expected to be a more potent alkylating agent than its bromine-containing analog, 1-Bromo-3-methanesulfonylpropane. nih.gov This is because the carbon-iodine bond is weaker and longer than the carbon-bromine bond, and the iodide ion is a better leaving group than the bromide ion. Consequently, the iodo compound would likely react more readily with biological nucleophiles, potentially leading to a higher potency for cellular toxicity and genotoxicity under similar exposure conditions. Both compounds are predicted to cause skin and respiratory irritation. nih.gov

This comparative analysis suggests that the toxicological mechanisms of this compound are consistent with those of other direct-acting SN2 alkylating agents. Its potency is likely high due to the presence of the excellent iodide leaving group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-iodo-3-methanesulfonylpropane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution (SN2) between 3-methanesulfonylpropan-1-ol and hydroiodic acid (HI) under controlled anhydrous conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to HI) and inert gas purging to avoid iodine sublimation . Side reactions, such as elimination to form alkenes, are mitigated by maintaining temperatures below 50°C and using polar aprotic solvents like DMF. Post-synthesis purification via fractional distillation (boiling point ~120–130°C at reduced pressure) is recommended .

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Purity validation requires a combination of:

  • 1H/13C NMR : To confirm structural integrity (e.g., δ ~3.3 ppm for methanesulfonyl CH3 and δ ~1.8–2.2 ppm for iodoalkane protons) .
  • GC-MS : To detect trace impurities (e.g., unreacted precursors or decomposition products like methanesulfonic acid) with a DB-5 column and He carrier gas .
  • Iodometric titration : To quantify residual iodine content, ensuring <0.5% unreacted HI .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is light- and moisture-sensitive. Store in amber glass vials under argon at –20°C to prevent:

  • Iodide displacement : Hydrolysis to 3-methanesulfonylpropan-1-ol in humid conditions.
  • Radical decomposition : UV exposure accelerates C–I bond cleavage, forming methanesulfonylpropene .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights are unresolved?

  • Methodological Answer : The compound serves as an alkylating agent in Suzuki-Miyaura couplings. Key challenges include:

  • Steric hindrance : The methanesulfonyl group may impede oxidative addition with Pd(0) catalysts. Use bulky ligands (e.g., SPhos) to enhance reactivity .
  • Competing elimination : High temperatures (>80°C) favor β-hydride elimination. Mechanistic studies using DFT calculations (e.g., Gaussian 16) can model transition states to optimize conditions .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in 13C NMR shifts (e.g., methanesulfonyl carbon reported as δ 42–45 ppm vs. 38–40 ppm) may arise from solvent polarity or concentration effects. Researchers should:

  • Standardize conditions : Use deuterated DMSO for consistency.
  • Cross-validate : Compare with computational spectra (e.g., via ADF software) to isolate experimental artifacts .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model solvation effects in THF vs. DCM to predict reaction pathways.
  • Electrostatic potential maps : Identify nucleophilic attack sites (e.g., iodine’s partial positive charge) using Gaussian or ORCA software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.